![molecular formula C16H22N2O5 B14475237 2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid CAS No. 72144-90-2](/img/structure/B14475237.png)
2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid is an organic compound with a complex structure It is characterized by the presence of an acetyl group, a diethylphenyl group, and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid typically involves multiple steps. One common approach is the reaction of 2,6-diethylphenylhydrazine with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with diacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2,2’-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2,2’-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,2’-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but they likely include modulation of signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
- 2,2’-[2-Acetyl-2-(2,6-dimethylphenyl)hydrazine-1,1-diyl]diacetic acid
- 2,2’-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid methyl ester
Uniqueness
2,2’-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid is unique due to its specific structural features, such as the presence of diethyl groups and the hydrazine moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
特性
CAS番号 |
72144-90-2 |
|---|---|
分子式 |
C16H22N2O5 |
分子量 |
322.36 g/mol |
IUPAC名 |
2-[(N-acetyl-2,6-diethylanilino)-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C16H22N2O5/c1-4-12-7-6-8-13(5-2)16(12)18(11(3)19)17(9-14(20)21)10-15(22)23/h6-8H,4-5,9-10H2,1-3H3,(H,20,21)(H,22,23) |
InChIキー |
VZDLGYYEBSCKIU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)N(C(=O)C)N(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile](/img/structure/B14475154.png)
![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)

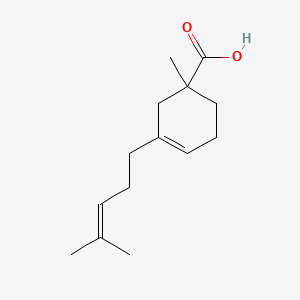
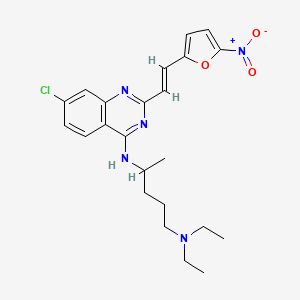
![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
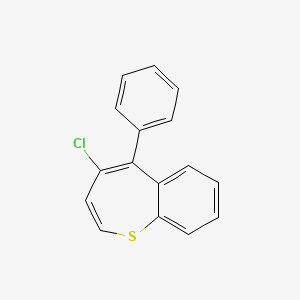
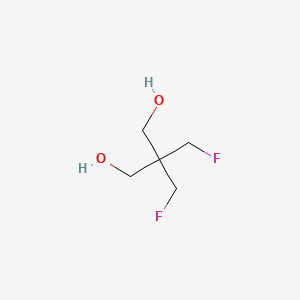
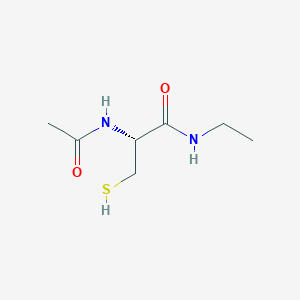

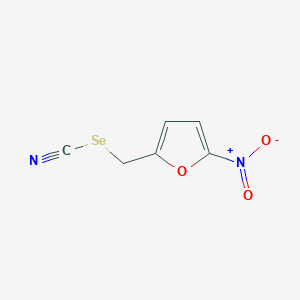
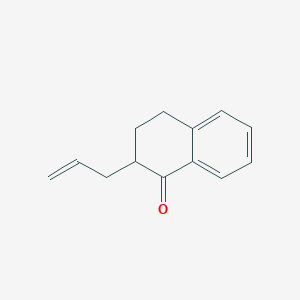
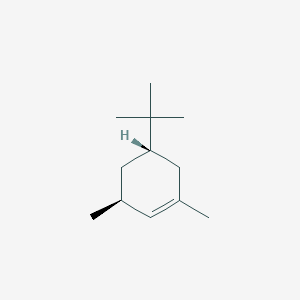
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
